![molecular formula C6H2ClN3O2 B3047439 2-Chloro-3-nitropyridine-4-carbonitrile CAS No. 1394041-65-6](/img/structure/B3047439.png)
2-Chloro-3-nitropyridine-4-carbonitrile
Overview
Description
“2-Chloro-3-nitropyridine-4-carbonitrile” is a chemical compound with the molecular formula C6H2ClN3O2 . It has a molecular weight of 183.55 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of “2-Chloro-3-nitropyridine-4-carbonitrile” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with a chlorine atom at the 2-position, a nitro group at the 3-position, and a carbonitrile group at the 4-position .Physical And Chemical Properties Analysis
“2-Chloro-3-nitropyridine-4-carbonitrile” is a yellow crystalline powder . It has a melting point of 100-103 °C .Scientific Research Applications
Synthesis and Structural Analysis
One study focused on the synthesis of a related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, through a novel protocol involving Vilsmeier–Haack chlorination. The structural features of this compound were examined using X-ray analysis, IR, NMR, and electronic spectroscopy. The study also explored its optical properties through UV–vis absorption and fluorescence spectroscopy, revealing its absorption and fluorescence maxima at specific wavelengths and the effects of solvents on its emission spectra (Jukić et al., 2010).
Spectroscopic and Computational Studies
Another research effort investigated the synthesis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile from a chloro derivative, with its structure determined by X-ray diffraction. This study also highlighted structural differences compared to similar compounds and discussed solvent effects on its absorption spectra and protonation constants through spectroscopic techniques (Tranfić et al., 2011).
Electronic and Optical Properties
Research on 4-Methyl-3-Nitropyridine-1-Carbonitrile, a compound related to 2-Chloro-3-nitropyridine-4-carbonitrile, examined its structural, electronic, and spectroscopic properties through density functional theory (DFT). The study provided insights into the molecule's geometrical parameters, vibrational spectra, electronic properties, and nonlinear optical (NLO) properties, indicating its potential application in solar cells and biochemistry (Ragavan et al., 2017).
Molecular Docking and Dynamics
A comprehensive computational analysis of 5-bromo-3-nitropyridine-2-carbonitrile, involving molecular structure, energy calculations, UV-Vis spectrum, molecular electrostatic potential, and frontier molecular orbital analysis, was conducted to evaluate its electronic density and reactive sites. This study also explored its biological significance through molecular docking with target proteins, showcasing its potential as a centromere-associated protein inhibitor (Arulaabaranam et al., 2021).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
properties
IUPAC Name |
2-chloro-3-nitropyridine-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClN3O2/c7-6-5(10(11)12)4(3-8)1-2-9-6/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJPCCMBISZPJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C#N)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271230 | |
Record name | 4-Pyridinecarbonitrile, 2-chloro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-nitropyridine-4-carbonitrile | |
CAS RN |
1394041-65-6 | |
Record name | 4-Pyridinecarbonitrile, 2-chloro-3-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinecarbonitrile, 2-chloro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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